molecular formula C14H14N2O3 B14646294 2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-, 1-oxide CAS No. 56387-85-0

2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-, 1-oxide

Cat. No.: B14646294
CAS No.: 56387-85-0
M. Wt: 258.27 g/mol
InChI Key: SRMQFNBPBMOUQG-UHFFFAOYSA-N
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Description

2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-, 1-oxide is a chemical compound with the molecular formula C13H14N2O2. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group, a methoxyphenyl group, and a methyl group, along with an oxide group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-, 1-oxide typically involves the reaction of 2-chloronicotinic acid with 4-methoxyaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-, 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxidation states.

    Reduction: It can be reduced to remove the oxide group, forming the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Higher oxidation state compounds.

    Reduction: Corresponding amine derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-, 1-oxide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-, 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It can also interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-: Lacks the oxide group.

    2-Pyridinecarboxamide, N-(4-methoxyphenyl)-: Lacks both the methyl and oxide groups.

    2-Pyridinecarboxamide, N-(4-methylphenyl)-6-methyl-: Lacks the methoxy group.

Uniqueness

2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-, 1-oxide is unique due to the presence of the oxide group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific research applications where these properties are required.

Properties

CAS No.

56387-85-0

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

N-(4-methoxyphenyl)-6-methyl-1-oxidopyridin-1-ium-2-carboxamide

InChI

InChI=1S/C14H14N2O3/c1-10-4-3-5-13(16(10)18)14(17)15-11-6-8-12(19-2)9-7-11/h3-9H,1-2H3,(H,15,17)

InChI Key

SRMQFNBPBMOUQG-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C(=CC=C1)C(=O)NC2=CC=C(C=C2)OC)[O-]

Origin of Product

United States

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